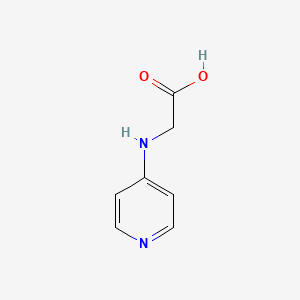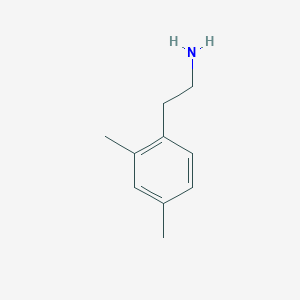![molecular formula C11H12N4O3 B1297332 [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid CAS No. 890014-09-2](/img/structure/B1297332.png)
[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a related compound, “6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine”, has been reported . This compound was synthesized as a model system to understand the selectivity of the established system 2,6-ditriazinylpyridine (BTP) for actinide (III)/lanthanide (III) separations . The synthesis involved reactions of a hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates .Molecular Structure Analysis
The molecular structure of the related compound “6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine” has been studied . X-ray diffraction (XRD), extended X-ray absorption fine structure (EXAFS), and time-resolved laser fluorescence spectroscopy (TRLFS) results show that 1:1 complexes are formed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the related compound “6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine” have been described . The reactions of a hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .科学的研究の応用
Synthesis and Biological Activities
Synthesis and Analgesic, Anti-Inflammatory Activities : A study by Şüküroğlu et al. (2005) in the "Archives of Pharmacal Research" details the preparation of amide derivatives of this compound. These derivatives exhibited significant in vivo analgesic and anti-inflammatory activities, comparable to aspirin and indometacin, respectively (Şüküroğlu et al., 2005).
Effect of Solvent on Synthesis : Research by Sayed et al. (1993) in the "Bulletin of the Chemical Society of Japan" investigated the impact of different solvents on the synthesis of pyridazinones, a class of compounds including [6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid. This study provided insights into the reaction mechanisms and the behavior of these compounds under various conditions (Sayed et al., 1993).
Molecular Docking and In Vitro Screening : Flefel et al. (2018) in "Molecules" journal explored the synthesis of novel pyridine derivatives, including those derived from this compound. These compounds were evaluated for their antimicrobial and antioxidant activity, as well as their molecular docking potential (Flefel et al., 2018).
Chemical Structure and Properties
Structure of Derivatives : A study by Saldías et al. (2020) in the "Journal of the Chilean Chemical Society" focused on the chemical structure of a rhenium(I) complex derived from a similar pyridazine compound. This research offers insights into the molecular structure and intramolecular interactions of these compounds (Saldías et al., 2020).
Regioselectivity and Antimicrobial Activity : Zaki et al. (2016) in the "Chemistry Central Journal" examined the regioselectivity of 1,3-dipolar cycloadditions of pyrazolo[3,4-d]pyridazines. Their antimicrobial efficacy was also evaluated, providing valuable data on the biological properties of these compounds (Zaki et al., 2016).
作用機序
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets in a way that results in potent antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they have favorable pharmacokinetic properties that allow them to reach their targets effectively.
Result of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they have significant effects at the molecular and cellular levels.
Action Environment
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that they may be effective in a variety of environmental conditions.
将来の方向性
The future directions for research on this compound could involve further exploration of its potential applications, particularly in the field of Actinide (III)/Lanthanide (III) separation . Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
生化学分析
Biochemical Properties
[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, derivatives of pyrazolylpyridazine have been shown to exhibit anti-inflammatory, antibacterial, antioxidant, and hypotensive activities . The compound’s interaction with these biomolecules often involves binding to active sites or altering the conformation of the target proteins, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazolylpyridazine derivatives have been reported to stimulate plant growth by affecting cellular signaling pathways . In mammalian cells, similar compounds may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, the compound’s structure allows it to interact with nucleic acids, potentially influencing gene expression by binding to DNA or RNA sequences.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazolylpyridazine derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolism may influence metabolic flux and metabolite levels, thereby affecting overall cellular function . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its effectiveness and potential side effects, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-7-5-8(2)15(14-7)9-3-4-10(13-12-9)18-6-11(16)17/h3-5H,6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGCGXIYGXNJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)OCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

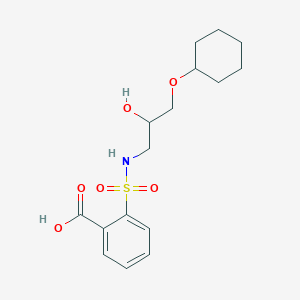
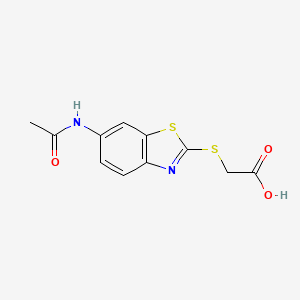
![1,4-Diazabicyclo[3.2.2]nonane](/img/structure/B1297267.png)

![5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one](/img/structure/B1297273.png)
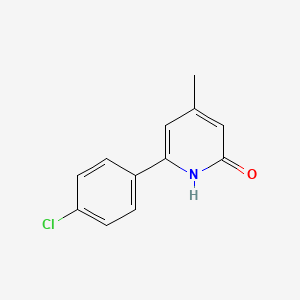

![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)
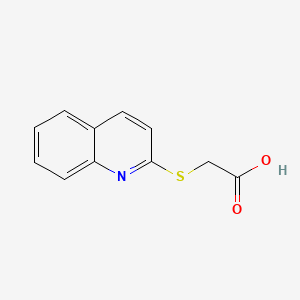
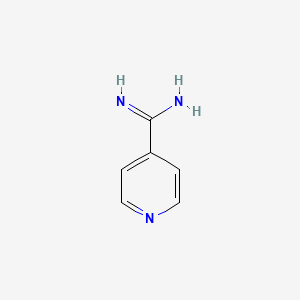

![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)
